

An In-depth Technical Guide to Buergerinin B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Buergerinin B*

Cat. No.: *B15589804*

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Abstract

Buergerinin B is a naturally occurring iridoid isolated from the roots of *Scrophularia buergeriana*. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. While research on **Buergerinin B** is still in its nascent stages, this document collates the available data to serve as a foundational resource for researchers interested in its therapeutic potential. The guide includes a detailed description of its chemical makeup, a summary of its known properties in a tabular format, and a discussion of its potential pharmacological relevance based on preliminary findings and the activities of structurally related compounds.

Chemical Structure and Identification

Buergerinin B is classified as an iridoid, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Its formal chemical name is (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one^[1]. The structure was elucidated through spectroscopic analysis.

Chemical Structure of **Buergerinin B**:

Caption: 2D chemical structure of **Buergerinin B**.

Physicochemical Properties

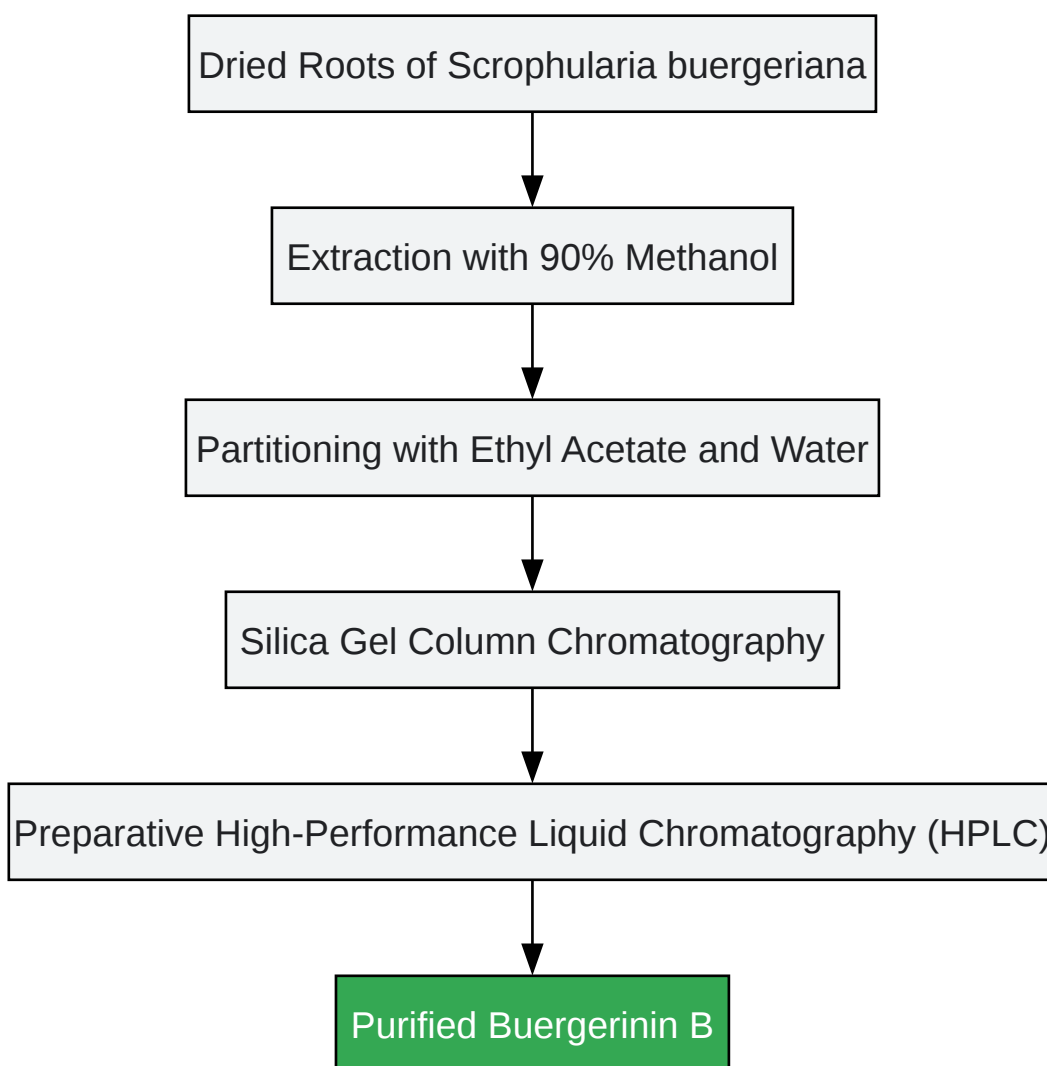
The known physicochemical properties of **Buergerinin B** are summarized in the table below. These properties are primarily based on computational predictions and initial experimental data.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O ₅	PubChem[1]
Molecular Weight	202.20 g/mol	PubChem[1]
CAS Number	919769-83-8	PubChem[1]
IUPAC Name	(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one	PubChem[1]
Melting Point	159-160 °C	ChemicalBook
Predicted Boiling Point	404.0 ± 45.0 °C	ChemicalBook
Predicted Density	1.527 ± 0.06 g/cm ³	ChemicalBook
XLogP3	-1.6	PubChem[1]
Topological Polar Surface Area	87 Å ²	PubChem[1]
Appearance	Powder	Pharmaffiliates

Experimental Protocols

Isolation of Buergerinin B from *Scrophularia buergeriana*

Detailed experimental protocols for the isolation of **Buergerinin B** are limited in publicly available literature. However, a general methodology can be inferred from studies on the isolation of other iridoids from *Scrophularia* species. The following is a generalized workflow.



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Caption: Generalized workflow for the isolation of **Buergerinin B**.

Methodology Details:

- **Extraction:** The dried and powdered roots of *Scrophularia buergeriana* are typically extracted with a polar solvent, such as 90% methanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.
- **Partitioning:** The resulting crude extract is then concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

- **Column Chromatography:** The fraction containing the iridoids is subjected to multiple rounds of column chromatography. Silica gel is a common stationary phase, with a gradient of solvents of increasing polarity (e.g., a mixture of chloroform and methanol) used for elution.
- **Purification:** Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure **Buergerinin B**.

Structural Elucidation

The structure of **Buergerinin B** was determined using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the stereochemistry of the molecule.

Note: Specific NMR and MS data for **Buergerinin B** are not readily available in public databases and would be found in the primary scientific literature describing its isolation.

Pharmacological Properties and Potential Signaling Pathways

Direct experimental evidence for the pharmacological properties of isolated **Buergerinin B** is scarce. However, some studies on traditional Chinese medicine formulations containing *Scrophularia buergeriana* suggest potential biological activities. One study indicated that a formula containing **Buergerinin B** may regulate the expression of TRIM9, nuclear factor-kappa B (NF- κ B), and p38 mitogen-activated protein kinase (p38MAPK). This suggests that **Buergerinin B** could possess anti-inflammatory and immunomodulatory properties.

Iridoids isolated from *Scrophularia* species are known to possess a range of biological activities, including neuroprotective and anti-inflammatory effects. Given its structural class, it is plausible that **Buergerinin B** may exhibit similar properties.

Potential Anti-Inflammatory Signaling Pathway

Based on preliminary data, a potential mechanism of action for **Buergerinin B** could involve the modulation of the NF- κ B and p38 MAPK signaling pathways, which are key regulators of inflammation.

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of **Buergerinin B**.

This diagram illustrates that inflammatory stimuli can activate cell surface receptors, leading to the activation of the p38 MAPK and NF- κ B signaling cascades. This ultimately results in the expression of pro-inflammatory genes. **Buergerinin B** is hypothesized to potentially inhibit these pathways, thereby exerting an anti-inflammatory effect. Further experimental validation is required to confirm this proposed mechanism.

Future Directions

The current body of knowledge on **Buergerinin B** is limited. To fully understand its therapeutic potential, further research is warranted in the following areas:

- **Total Synthesis:** Development of a synthetic route for **Buergerinin B** would enable the production of larger quantities for extensive biological evaluation.
- **Pharmacological Screening:** A comprehensive screening of the biological activities of purified **Buergerinin B** is necessary to identify its primary pharmacological effects.
- **Mechanism of Action Studies:** In-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by **Buergerinin B**.
- **In Vivo Studies:** Preclinical studies in animal models are needed to evaluate the efficacy, safety, and pharmacokinetic profile of **Buergerinin B**.

Conclusion

Buergerinin B represents an intriguing natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and neuroprotective agents. This technical guide provides a summary of the currently available information on its chemical structure and properties. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising compound.

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References

- 1. Buergerinin B | C₉H₁₄O₅ | CID 91885076 - PubChem [pubchem.ncbi.nlm.nih.gov]
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